
3-(3-Hydroxypiperidin-1-yl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Hydroxypiperidin-1-yl)propanenitrile is an organic compound that features a piperidine ring substituted with a hydroxyl group and a nitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxypiperidin-1-yl)propanenitrile typically involves the reaction of 3-hydroxypiperidine with acrylonitrile under basic conditions. The reaction is carried out in a solvent such as ethanol, and a base like sodium hydroxide is used to facilitate the nucleophilic addition of the hydroxypiperidine to the acrylonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Hydroxypiperidin-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed
Oxidation: 3-(3-Oxopiperidin-1-yl)propionitrile.
Reduction: 3-(3-Aminopiperidin-1-yl)propionitrile.
Substitution: 3-(3-Chloropiperidin-1-yl)propionitrile.
Aplicaciones Científicas De Investigación
3-(3-Hydroxypiperidin-1-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including its role as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3-Hydroxypiperidin-1-yl)propanenitrile is not fully understood. it is believed to interact with specific molecular targets, potentially influencing various biochemical pathways. The hydroxyl and nitrile groups may play a role in its binding affinity and reactivity with enzymes or receptors .
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Aminopiperidin-1-yl)propionitrile: Similar structure but with an amine group instead of a hydroxyl group.
3-(3-Chloropiperidin-1-yl)propionitrile: Similar structure but with a chlorine atom instead of a hydroxyl group.
3-(3-Oxopiperidin-1-yl)propionitrile: Similar structure but with a carbonyl group instead of a hydroxyl group.
Uniqueness
3-(3-Hydroxypiperidin-1-yl)propanenitrile is unique due to the presence of both a hydroxyl group and a nitrile group on the piperidine ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic and medicinal chemistry .
Propiedades
Fórmula molecular |
C8H14N2O |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
3-(3-hydroxypiperidin-1-yl)propanenitrile |
InChI |
InChI=1S/C8H14N2O/c9-4-2-6-10-5-1-3-8(11)7-10/h8,11H,1-3,5-7H2 |
Clave InChI |
NMKZYSKALMMFRX-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)CCC#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


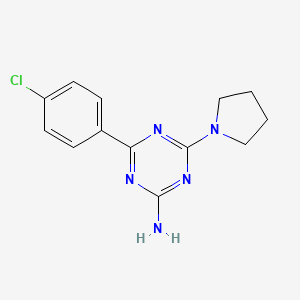
![1,3-Dioxolane, 2-[2-(bromomethyl)phenyl]-2-methyl-](/img/structure/B8741376.png)
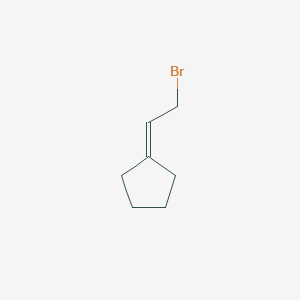
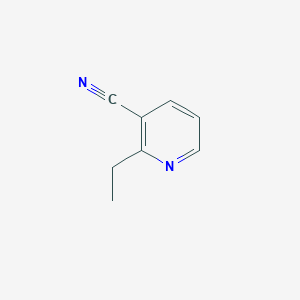
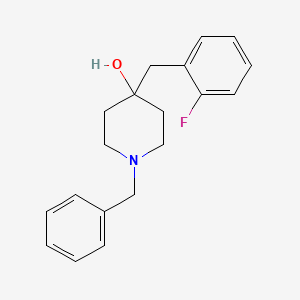
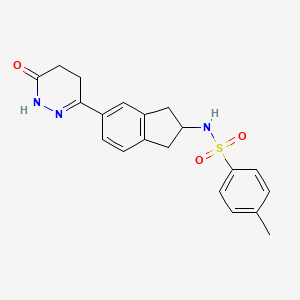
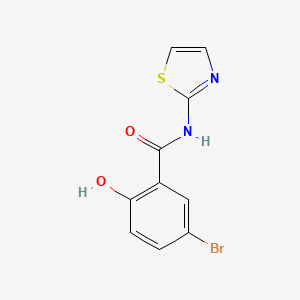
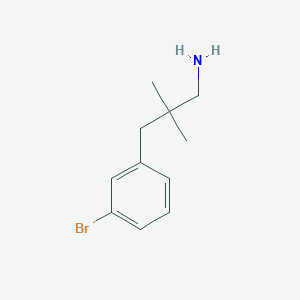
![5,7-DICHLORO-6-ISOPROPYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE](/img/structure/B8741439.png)
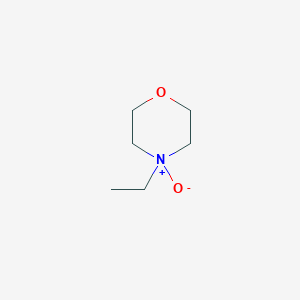

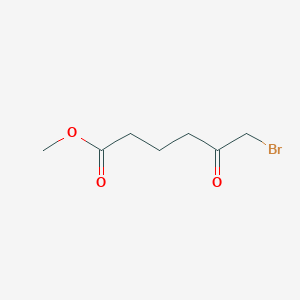
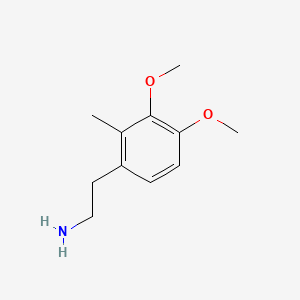
![methyl 2-[2-(propan-2-ylideneamino)oxyacetyl]oxyacetate](/img/structure/B8741457.png)
